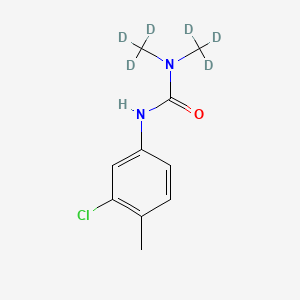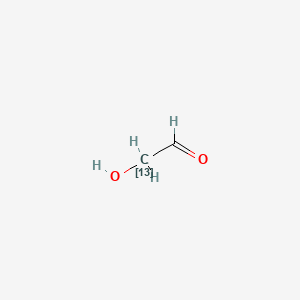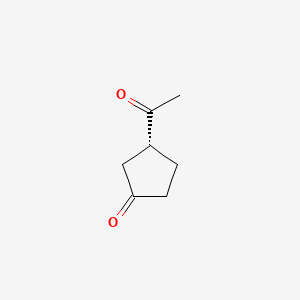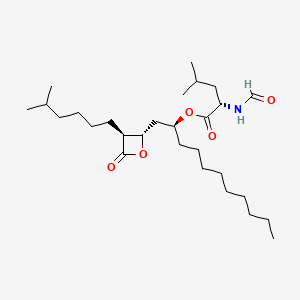
D-Mannose-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Mannose-3-13C is a labeled analog of D-Mannose . D-Mannose is a carbohydrate that plays an important role in human metabolism, especially in the glycosylation of specific proteins .
Synthesis Analysis
D-Mannose can be produced from biomass raw materials such as coffee grounds, konjac flour, acai berry, etc . A new method for the synthesis of the title [1-13C]-labeled compounds via the corresponding olefin compounds, which are in turn derived from d-mannitol or l-arabinose by efficient introduction of 13C, by the Wittig reaction using Ph3P13CH3I and n-BuLi, is described .Molecular Structure Analysis
The molecular formula of D-Mannose-3-13C is C6H12O6 . It has a molecular weight of 181.15 g/mol . The IUPAC name is (2 S ,3 R ,4 R ,5 R )-2,3,4,5,6-pentahydroxy (3 13 C)hexanal .Chemical Reactions Analysis
D-Mannose is a structural component in N-linked glycoproteins from viruses and mammals as well as in polysaccharides from fungi and bacteria . It is the C-2 epimer of glucose and a component of a variety of polysaccharides in plants .Physical and Chemical Properties Analysis
D-Mannose-3-13C has a topological polar surface area of 118 Ų . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 5 .Applications De Recherche Scientifique
Prévention des infections urinaires (IU)
Le D-mannose est largement étudié pour son rôle dans la prévention des IU. On pense qu'il inhibe l'adhésion des bactéries Escherichia coli aux parois des voies urinaires, réduisant ainsi le risque et la récurrence des IU . Des essais cliniques ont exploré son efficacité en tant que prophylaxie non antibiotique, en particulier pour les femmes souffrant d'infections récurrentes .
Traitement de la dégénérescence discale intervertébrale (DDI)
Des études récentes ont indiqué que le D-mannose pourrait avoir un potentiel thérapeutique dans le traitement de la DDI. Il semble exercer des effets anti-cataboliques en influençant le métabolisme de la glutamine et en supprimant la voie de la protéine kinase activée par les mitogènes (MAPK), ce qui pourrait atténuer la dégénérescence des disques intervertébraux .
Marquage métabolique en glycobiologie
Le D-Mannose-13C-2 est utilisé dans le marquage métabolique pour étudier les glycoprotéines et les glycolipides. Cette application est cruciale pour comprendre les interactions de surface cellulaire et les rôles des glycoconjugués dans la santé et la maladie. Le marquage isotopique stable permet une analyse structurale et fonctionnelle détaillée à l'aide de techniques telles que la spectroscopie RMN .
Recherche sur l'adhésion bactérienne
Le composé est utilisé pour étudier les mécanismes de l'adhésion bactérienne aux cellules hôtes. En bloquant la lectine FimH de E. coli avec le D-mannose, les chercheurs peuvent étudier la prévention de la colonisation bactérienne, ce qui est essentiel pour développer de nouvelles stratégies antimicrobiennes .
Compléments alimentaires et aliments fonctionnels
Le D-mannose est commercialisé en tant que complément alimentaire pour la santé des voies urinaires. Son rôle dans le métabolisme et en tant que composant naturel des fruits en fait un candidat pour les aliments fonctionnels visant à améliorer la santé urinaire et la santé générale .
Chimie analytique et contrôle de la qualité
En chimie analytique, le this compound sert d'étalon de référence pour garantir la précision et l'exactitude des méthodes analytiques, en particulier dans le contrôle de la qualité des produits pharmaceutiques et nutraceutiques .
Mécanisme D'action
Target of Action
D-Mannose-13C-2, also known as D-Mannose-3-13C or (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal, is a carbohydrate that plays an important role in human metabolism . The primary targets of this compound are specific proteins that undergo glycosylation, a process where a carbohydrate like this compound is covalently attached .
Mode of Action
This compound interacts with its targets through the process of glycosylation . This interaction results in changes to the structure and function of the target proteins, affecting their stability, activity, and cellular localization .
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly those related to amino acids and short-chain fatty acid metabolism . It is also a key player in the glycosylation of specific proteins, which can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This characteristic can affect the bioavailability of this compound, as it competes with glucose for the same transporter and hexokinase .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in glycosylation. By interacting with specific proteins, this compound can influence various cellular processes, including protein function and cellular signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other carbohydrates like glucose can affect the absorption of this compound due to competition for the same transporters . Additionally, factors such as pH and temperature can potentially impact the stability of this compound .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
This compound interacts with several enzymes and proteins, including phosphomannose isomerase, which converts D-Mannose-6-phosphate to D-Fructose-6-phosphate, and dolichyl-phosphate-mannose synthase, which catalyzes the transfer of mannose from GDP-mannose to dolichyl-phosphate, forming dolichyl-phosphate-mannose. These interactions are vital for the synthesis of glycoproteins and glycolipids, impacting various cellular processes .
Cellular Effects
D-Mannose-13C-2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the glycosylation of immune cell receptors, thereby altering their activity and interactions with other cells. Additionally, this compound can impact cell signaling pathways by modifying the glycosylation status of signaling proteins, leading to changes in their activity and downstream effects .
In terms of gene expression, this compound can influence the expression of genes involved in glycosylation and metabolism. This compound has been shown to affect the transcription of genes encoding glycosyltransferases and other enzymes involved in glycan synthesis, thereby modulating the overall glycosylation profile of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as phosphomannose isomerase and dolichyl-phosphate-mannose synthase, facilitating the conversion of mannose to other sugar intermediates and the synthesis of glycoproteins and glycolipids. These interactions are essential for maintaining proper cellular function and homeostasis .
This compound can also modulate enzyme activity by acting as a substrate or inhibitor. For example, it can inhibit the activity of certain glycosidases, enzymes that break down glycans, thereby affecting the turnover and remodeling of glycoproteins and glycolipids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, allowing for long-term experiments and analyses. Prolonged exposure to high temperatures or acidic conditions can lead to its degradation, affecting its efficacy and reliability in experiments .
Long-term studies have demonstrated that this compound can have sustained effects on cellular function, particularly in terms of glycosylation and metabolism. These effects can be observed in both in vitro and in vivo settings, providing valuable insights into the role of mannose in cellular processes .
Propriétés
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UDMYWQARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)


![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)



